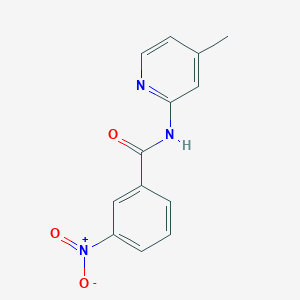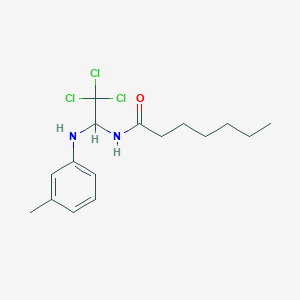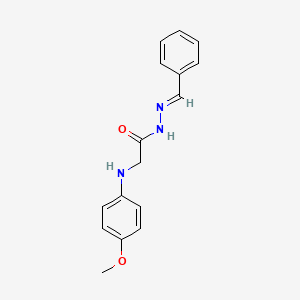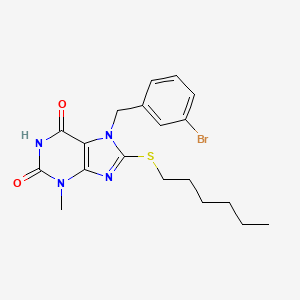
N-(4-methylpyridin-2-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(4-methylpyridin-2-yl)-3-nitrobenzamide typically involves the reaction between 4-methyl-2-aminopyridine and 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Chemical Reactions Analysis
N-(4-methylpyridin-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, potassium permanganate, and chromium trioxide. The major products formed from these reactions include N-(4-methylpyridin-2-yl)-3-aminobenzamide, halogenated derivatives, and carboxylated derivatives .
Scientific Research Applications
N-(4-methylpyridin-2-yl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, particularly against extended-spectrum β-lactamase producing Escherichia coli strains.
Materials Science: Due to its structural properties, it can be used in the development of materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it may inhibit the activity of β-lactamase enzymes in bacteria, thereby preventing the breakdown of β-lactam antibiotics and enhancing their efficacy. The compound’s nitro group can also undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins .
Comparison with Similar Compounds
N-(4-methylpyridin-2-yl)-3-nitrobenzamide can be compared with other similar compounds such as:
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound also exhibits antibacterial activity but has a different core structure, which may result in varying efficacy and spectrum of activity.
N-(5-chloropyridin-2-yl)benzamide: This compound has a similar benzamide structure but with a chlorine substituent, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of a nitro group and a methylpyridine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11N3O3 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O3/c1-9-5-6-14-12(7-9)15-13(17)10-3-2-4-11(8-10)16(18)19/h2-8H,1H3,(H,14,15,17) |
InChI Key |
ZGUBMLVXKXHFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11984037.png)
![3-Nitro-N'-{(E)-[4-oxo-2-(2-pyrimidinylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide](/img/structure/B11984045.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B11984049.png)
![3-(3,4-dimethoxyphenyl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984052.png)


![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11984069.png)
![N,3a,6a-trimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B11984082.png)
![(5E)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11984088.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(3-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11984104.png)



